molecular formula C9H12ClNO B6329147 (2-Chloro-4-(dimethylamino)phenyl)methanol CAS No. 85654-74-6

(2-Chloro-4-(dimethylamino)phenyl)methanol

Cat. No.: B6329147
CAS No.: 85654-74-6
M. Wt: 185.65 g/mol
InChI Key: LVBDXEHADBXLTR-UHFFFAOYSA-N
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Description

(2-Chloro-4-(dimethylamino)phenyl)methanol is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of a chloro group, a dimethylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(dimethylamino)phenyl)methanol typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with dimethylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, solvents like ethanol or methanol.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(dimethylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • (4-Chloro-2-(dimethylamino)phenyl)methanol
  • (2-(4-Dimethylamino-phenyl)-cyclopropyl)-methanol
  • (2-Chloro-4-(dimethylamino)phenyl)(diphenylphosphoryl)methanol

Comparison: (2-Chloro-4-(dimethylamino)phenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity .

Properties

IUPAC Name

[2-chloro-4-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDXEHADBXLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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